2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of aminomethyl propanol, characterized by the presence of a benzylamino group attached to the ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropan-1-ol with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like dichloroethane (DCE) at room temperature, followed by workup procedures to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A simpler analog without the benzylamino group, used as a buffer and precursor in organic synthesis.
2-Benzylaminoethanol: Similar structure but lacks the methyl group on the propanol backbone, used in various chemical syntheses.
Uniqueness
2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol is unique due to the presence of both benzylamino and ethylamine groups, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
627523-33-5 |
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Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-[2-(benzylamino)ethylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-13(2,11-16)15-9-8-14-10-12-6-4-3-5-7-12/h3-7,14-16H,8-11H2,1-2H3 |
InChI Key |
MDMWXTCRACVRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
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